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Compound of Interest

Compound Name: Carbazole Violet

Cat. No.: B1584481

Introduction

4',6-diamidino-2-phenylindole, commonly known as DAPI, is a well-established blue-fluorescent
probe widely utilized in fluorescence microscopy.[1] It exhibits a strong affinity for the A-T rich
regions of double-stranded DNA, making it an excellent stain for visualizing cell nuclei.[1][2]
Upon binding to DNA, DAPI's fluorescence is significantly enhanced, emitting a bright blue
signal that provides a stark contrast to other fluorescent labels, making it an ideal counterstain
in multicolor fluorescence experiments.[3] DAPI is permeable to cell membranes to some
extent, allowing it to be used for staining both live and fixed cells, although it is more commonly
used in fixed-cell applications where membrane permeability is increased.[2][4] Its utility spans
a broad range of applications, including cell counting, analysis of nuclear morphology, and the
study of apoptosis.[1][4]

It is important to note that Carbazole Violet, also known as Pigment Violet 23 (PV23) or
Dioxazine Violet, is a high-performance synthetic organic pigment used in inks, coatings, and
plastics.[5][6][7] Despite its name, it is not typically used as a fluorescent probe in microscopy
applications due to its properties as a pigment rather than a fluorophore. For researchers
seeking a violet/blue fluorescent stain, DAPI is a well-characterized and highly recommended
alternative.

Data Presentation

The photophysical properties of DAPI are summarized in the table below. These values are
critical for configuring imaging systems to ensure optimal signal detection and minimize
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crosstalk in multicolor experiments.

Property Value Reference(s)
Excitation Maximum (Ex_max)  ~358 nm [11[2]
o _ ~461 nm (when bound to
Emission Maximum (Em_max) [1]8]
dsDNA)
Laser Line Violet (e.g., 405 nm) or UV [4]
) DAPI filter (e.g., ~360 nm
Common Filter Set o o [1114]
excitation, ~460 nm emission)
Quantum Yield High when bound to dsDNA N/A

N Moderate; use of antifade
Photostability ) [3]
reagents is recommended

Experimental Protocols

The following are detailed protocols for the use of DAPI in staining fixed and live cells for
fluorescence microscopy.

Protocol 1: Staining of Fixed Adherent Cells

This protocol is suitable for cells grown on coverslips or in imaging plates that have been fixed
and permeabilized.

Materials and Reagents:

e Cells cultured on glass coverslips or imaging-grade plates

o Phosphate-Buffered Saline (PBS), pH 7.4

 Fixation Solution (e.g., 4% paraformaldehyde in PBS)

e Permeabilization Solution (e.g., 0.1-0.5% Triton X-100 in PBS)

e DAPI Stock Solution (e.g., 5 mg/mL or 14.3 mM in deionized water or DMF)[9]
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» DAPI Staining Solution (working concentration: 300 nM in PBS)[9]
o Antifade Mounting Medium

e Fluorescence Microscope

Procedure:

e Cell Fixation and Permeabilization:

o

Wash the cells 1-3 times with PBS.[9]

Fix the cells with the fixation solution for 10-20 minutes at room temperature.

[¢]

Wash the cells three times with PBS for 5 minutes each.

[¢]

[e]

Permeabilize the cells with the permeabilization solution for 10-20 minutes at room
temperature.

Wash the cells three times with PBS for 5 minutes each.

[e]

e DAPI Staining:

o Prepare the DAPI staining solution by diluting the stock solution to a final concentration of
300 nM in PBS.[9]

o Add a sufficient volume of the DAPI staining solution to completely cover the cells.[3]
o Incubate for 1-5 minutes at room temperature, protected from light.[9]

» Washing and Mounting:
o Remove the DAPI staining solution.

o Wash the cells 2-3 times with PBS to remove unbound dye and reduce background
fluorescence.[2][9]

o Carefully mount the coverslip onto a microscope slide using a drop of antifade mounting
medium.[3]
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o Seal the edges of the coverslip with nail polish if long-term storage is required.
e Imaging:

o Visualize the stained nuclei using a fluorescence microscope equipped with a DAPI filter
set (excitation ~358 nm, emission ~461 nm).[1][2]

Protocol 2: Staining of Live Cells

While Hoechst dyes are often preferred for live-cell imaging due to lower toxicity, DAPI can be
used, though it may require higher concentrations and longer incubation times due to its limited
membrane permeability in live cells.[2][8]

Materials and Reagents:

Live cells in culture medium

DAPI Stock Solution

DAPI Staining Solution for Live Cells (working concentration: 0.5-1 pg/mL in culture medium)

Fluorescence Microscope with environmental chamber (37°C, 5% CO2)
Procedure:
» DAPI Staining:

o Prepare the DAPI staining solution by diluting the stock solution in pre-warmed cell culture
medium to the desired final concentration.

o Remove the existing medium from the cells and replace it with the DAPI-containing
medium.

o Incubate the cells for approximately 10-15 minutes at 37°C.[4]
e Washing (Optional but Recommended):

o Remove the staining medium and wash the cells once or twice with fresh, pre-warmed
culture medium to reduce background fluorescence.
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e Imaging:

o Image the cells immediately using a fluorescence microscope equipped with an
environmental chamber and a DAPI filter set.

Visualizations
Experimental Workflow for DAPI Staining of Fixed Cells
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Cmage with Fluorescence Microscopej

Caption: Workflow for DAPI staining of fixed adherent cells.
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Application of DAPI in Apoptosis Detection
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Caption: DAPI visualization of nuclear changes during apoptosis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 5. PV23 [crenovo.com]

e 6. Pigment Violet 23 — Dioxazine Violet Pigment- Ranbar P6020 [ranbarr.com]
o 7. Dioxazine Purple 100 Watercolor Paint — Violeta Ink [violeta-ink.com]

e 8. biotium.com [biotium.com]

» 9. DAPI Protocol for Fluorescence Imaging | Thermo Fisher Scientific - SG
[thermofisher.com]

 To cite this document: BenchChem. [Application Notes: DAPI for Nuclear Staining in
Fluorescence Microscopy]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1584481#carbazole-violet-protocol-for-fluorescence-
microscopy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti
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and industry. Email: info@benchchem.com
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